4-Ethoxy-2-nitrobenzoic acid
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Overview
Description
4-Ethoxy-2-nitrobenzoic acid is a derivative of benzoic acid with an ethoxy group at the 2nd position and a nitro group at the 4th position . It has a molecular formula of C9H9NO5 .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-nitrobenzoic acid consists of a benzene ring with an ethoxy group (CH3CH2O-) at the 2nd position and a nitro group (-NO2) at the 4th position . The compound has a molecular weight of 211.17 g/mol .Physical And Chemical Properties Analysis
4-Ethoxy-2-nitrobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 395.9±27.0 °C at 760 mmHg, and a flash point of 193.3±23.7 °C . It has a molar refractivity of 51.0±0.3 cm3, and a molar volume of 154.3±3.0 cm3 . The compound has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Pharmaceutical Synthesis
4-Ethoxy-2-nitrobenzoic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can undergo reduction to an amine, which can then be used to create a variety of active pharmaceutical ingredients (APIs). For example, it can be used in the synthesis of analgesic and anti-inflammatory drugs through further chemical modifications .
Organic Synthesis
In organic chemistry, 4-Ethoxy-2-nitrobenzoic acid serves as a building block for complex molecules. It can participate in reactions such as nitration, reduction, and the formation of amides and esters. This versatility makes it a useful reagent in the synthesis of dyes, agrochemicals, and polymers .
Material Science
This compound finds applications in material science, particularly in the modification of surface properties of materials. It can be used to create self-assembled monolayers on surfaces, which can alter the surface’s interaction with other substances, such as increasing hydrophobicity or modifying electrical conductivity .
Analytical Chemistry
4-Ethoxy-2-nitrobenzoic acid: can be used as a standard or reagent in analytical chemistry due to its well-defined properties, such as melting point and infrared spectrum. It can help in the calibration of instruments and serve as a reference compound in various analytical techniques .
Biochemistry
In biochemistry, nitrobenzoic acid derivatives are used to study enzyme kinetics and mechanisms. The nitro group can act as an electron acceptor in redox reactions, which is useful in probing the activity of enzymes like reductases .
Environmental Applications
Derivatives of nitrobenzoic acid, including 4-Ethoxy-2-nitrobenzoic acid , can be used in environmental studies to understand the degradation of nitroaromatic compounds. These studies can help in assessing the environmental impact of nitroaromatic pollutants and developing bioremediation strategies .
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIBMPOSLZTHOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325535 |
Source
|
Record name | 4-ethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-nitrobenzoic acid | |
CAS RN |
103440-98-8 |
Source
|
Record name | 4-ethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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